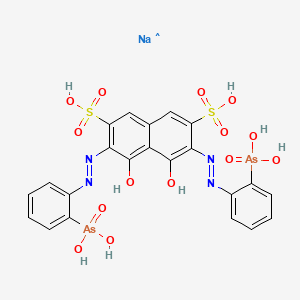

Arsenazo III sodium

Description

Properties

InChI |

InChI=1S/C22H18As2N4O14S2.Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQJUAYGHTVGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18As2N4NaO14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-00-2, 138608-19-2 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62337-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenazo III sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Arsenazo III: Molecular Architecture and Coordination Chemistry

This guide serves as a technical reference for the molecular characteristics, binding mechanisms, and analytical applications of Arsenazo III, specifically tailored for application scientists and drug development professionals involved in metallodrug quality control and bio-analytical assays.[1]

Executive Summary

Arsenazo III (2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid) is a bis-azo dye and a potent chromogenic ligand.[1] Unlike non-specific chelators, Arsenazo III exhibits a unique "functional analytical group" architecture that allows for the selective sequestration of tetravalent actinides (Th, U) and divalent alkaline earth metals (Ca) under controlled pH conditions.

In drug development, its primary utility lies not as a therapeutic agent, but as a critical Quality Control (QC) standard for radiopharmaceuticals (e.g., Actinium-225 or Thorium-227 alpha-therapies) and as a calcium sensor in high-throughput metabolic screening.[1]

Molecular Structure & Properties

The efficacy of Arsenazo III stems from its rigid naphthalene backbone and the strategic positioning of its donor atoms.

IUPAC Name: 2,7-Bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt.[1]

Molecular Formula:

Structural Analysis

The molecule features a symmetrical structure centered on a chromotropic acid nucleus (1,8-dihydroxynaphthalene-3,6-disulfonic acid).[1] Two phenylarsonic acid groups are linked via azo (

-

The "Pocket": The spatial arrangement of the arsonate group (

), the azo nitrogen, and the naphthalene hydroxyl group ( -

Tautomerism: In solution, Arsenazo III exists in an equilibrium between azo and quinone-hydrazone tautomers.[1] Metal binding typically stabilizes the quinone-hydrazone form, resulting in a distinct bathochromic shift (color change from pink/red to blue/green).[1]

Figure 1: Simplified connectivity illustrating the symmetric coordination pockets of Arsenazo III.

Binding Mechanism & Sites

Arsenazo III acts as a polydentate ligand.[1] The coordination environment is often described as a "sandwich" complex, particularly with large cations like Uranium (

Primary Binding Atoms

-

Arsonate Oxygen: The oxygen atoms of the

group are hard donors, showing high affinity for high-charge density cations (actinides).[1] -

Azo Nitrogen: One nitrogen atom from the azo bridge participates in chelation.

-

Naphthalene Hydroxyl: The phenolic oxygen on the backbone completes the chelate ring.

Selectivity Logic

The selectivity is thermodynamically controlled via pH.

-

High Acidity (4M - 9M HCl): The arsonate groups remain protonated enough to exclude divalent cations (Ca, Mg) but are deprotonated by high-affinity tetravalent ions (U, Th, Zr).[1]

-

Neutral pH (pH 6 - 8): The ligand is fully deprotonated, allowing binding of divalent cations like Calcium (

).[1]

Quantitative Binding Data

| Metal Ion | Medium | Molar Absorptivity ( | Stoichiometry (M:L) | |

| Uranium (VI) | 6M HCl | 656 nm | 1:1 | |

| Thorium (IV) | 4M HCl | 660 nm | 1:2 | |

| Calcium (II) | pH 7.0 | 650 nm | 1:1 (low conc.) / 1:2 | |

| Zirconium (IV) | 9M HCl | 665 nm | 1:1 |

Experimental Protocol: Spectrophotometric Determination of Uranium

Context: This protocol is standard for determining trace uranium contamination in pharmaceutical raw materials or environmental samples.[1]

Reagents:

-

Arsenazo III Solution (0.05%): Dissolve 0.25 g of Arsenazo III in 500 mL of water.

-

Perchloric Acid (3 M): Dilute analytical grade

. -

Standard Uranium Solution:

stock.[1]

Workflow:

-

Sample Preparation: Digest the sample (drug substance or ore) using

if necessary to solubilize metals.[2] Evaporate to dryness and reconstitute in 3 M -

Complexation:

-

Measurement:

-

Calculation: Determine concentration using a standard curve (

).

Figure 2: Step-by-step logic for the spectrophotometric determination of Uranium using Arsenazo III.

Applications in Drug Development & Research

While Arsenazo III is not a drug, it is a pivotal tool in the development pipeline .[1]

A. Radiopharmaceutical Quality Control

In the emerging field of Targeted Alpha Therapy (TAT), radionuclides like Actinium-225 (

-

Application: Arsenazo III is used to detect "free" (unbound) metal ions in the final formulation.

-

Mechanism: The DOTA-chelated metal is kinetically inert and will not react with Arsenazo III.[1] Any color change upon addition of Arsenazo III indicates the presence of free, toxic radioactive metal, signaling a batch failure.

B. Calcium Signaling Assays

In pre-clinical screening, Arsenazo III serves as a metallochromic indicator for intracellular calcium.[1]

-

Advantage: Unlike fluorescent dyes (e.g., Fura-2), Arsenazo III does not require UV excitation, reducing autofluorescence interference from drug candidates.[1]

-

Usage: It is micro-injected into cells or used in permeabilized cell models to monitor

flux in real-time during agonist/antagonist screening.[1]

C. Impurity Profiling (ICH Q3D)

Under ICH Q3D guidelines for elemental impurities, Arsenazo III provides a low-cost, high-sensitivity method for screening raw materials for heavy metals (Pb, Cd, rare earths) before moving to expensive ICP-MS validation.[1]

References

-

Savvin, S. B. (1961).[1] "Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements".[1][3] Talanta, 8(9), 673-685.[1] Link

-

Khan, M. H., Warwick, P., & Evans, N. (2006).[1] "Spectrophotometric Determination of Uranium with Arsenazo-III in Perchloric Acid". Chemosphere.[1] Link

-

Thermo Scientific . (2024).[1] "Arsenazo III Disodium Salt Technical Data Sheet". Fisher Scientific.[1] Link

-

Beeler, T. J., et al. (1980). "The binding of arsenazo III to cell components". Biochimica et Biophysica Acta (BBA).[1] Link

-

National Center for Biotechnology Information . (2024). "PubChem Compound Summary for CID 16684694, Arsenazo III".[1] PubChem. Link

Sources

Technical Whitepaper: Arsenazo III Sodium – Chelation Dynamics and Analytical Applications

Executive Summary

Arsenazo III (2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid) is a bis-azo dye derivative of chromotropic acid. While historically significant in geological assays for uranium and thorium, its utility has expanded into clinical diagnostics (calcium sensing) and environmental toxicology. This guide provides a rigorous examination of the physicochemical properties, chelation mechanisms, and validated protocols for Arsenazo III sodium (CAS 1668-00-4), emphasizing its role in high-sensitivity spectrophotometric analysis.

Part 1: Chemical Identity & Physicochemical Profile

Arsenazo III is most commonly supplied as the disodium salt to enhance aqueous solubility while retaining the chelating efficacy of the arsonic acid moieties.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Arsenazo III Sodium Salt |

| CAS Number | 1668-00-4 |

| IUPAC Name | 3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid, disodium salt |

| Molecular Formula | C₂₂H₁₈As₂N₄Na₂O₁₄S₂ (Disodium salt basis) |

| Molecular Weight | ~776.37 g/mol (Varies by hydration/salt form) |

| Appearance | Dark brown to violet crystalline powder |

| Solubility | Soluble in water (>1 mg/mL), aqueous alkali; slightly soluble in ethanol; insoluble in acetone/ether.[1] |

| 535–540 nm (Red/Pink in acidic/neutral solution) | |

| ~650–665 nm (Blue/Green upon metal binding) | |

| pKa Values | Sulfonic groups: <1 (Strongly acidic)Arsonic groups ( |

Part 2: Mechanistic Principles of Chelation

The analytical power of Arsenazo III lies in its pH-dependent selectivity . The molecule possesses two functional binding pockets, each consisting of an arsonic acid group (

Mechanism of Action

-

Acidic Media (pH 0–3): The sulfonic acid groups ensure solubility. The arsonic acid groups are partially protonated. High-valence metals like U(VI) , Th(IV) , and Zr(IV) displace protons from the arsonic and hydroxyl groups, forming stable 1:1 or 1:2 (Metal:Ligand) complexes. The rigid structure prevents steric hindrance, allowing high specificity for actinides.

-

Neutral Media (pH 6.5–7.5): The protons on the arsonic groups dissociate. Divalent cations like Ca²⁺ bind to the deprotonated oxygen atoms. This interaction induces a bathochromic shift (red

blue), utilized in clinical calcium assays.

Visualization: Chelation Logic

Figure 1: pH-dependent chelation pathways for Actinides (Acidic) vs. Alkaline Earth Metals (Neutral).

Part 3: Analytical Applications & Protocols[2][3][4][5][6]

Protocol A: Spectrophotometric Determination of Uranium (VI)

Objective: Quantify trace uranium in aqueous samples with high tolerance for interfering ions.

Reagents:

-

Stock Arsenazo III (0.05%): Dissolve 50 mg Arsenazo III sodium salt in 100 mL of 0.1 M HCl.

-

Buffer/Acid Matrix: 4 M Hydrochloric Acid (HCl) or Perchloric Acid (

). -

Masking Agent: 5% Tartaric acid or EDTA (to suppress Fe³⁺, Al³⁺ interference).

Workflow:

-

Sample Prep: Take an aliquot of sample containing 1–20 µg of U(VI).

-

Conditioning: Add 1.0 mL of Masking Agent.

-

Acidification: Add appropriate volume of concentrated HCl to achieve a final concentration of ~4–6 M.

-

Derivatization: Add 1.0 mL of Arsenazo III stock solution.

-

Development: Dilute to 10 mL with distilled water. Mix well. Color develops instantly.[1][2]

-

Measurement: Measure absorbance at 655 nm against a reagent blank.

Validation Note: The molar absorptivity (

Protocol B: Clinical Determination of Calcium

Objective: Measure total calcium in serum or plasma.[5]

Reagents:

-

Buffer: 100 mM Imidazole buffer (pH 6.5).

-

Reagent: 0.2 mM Arsenazo III in buffer.

Workflow:

-

Blanking: Read absorbance of the Reagent alone at 650 nm.

-

Reaction: Mix 10 µL Serum with 1.0 mL Reagent. Incubate for 1 minute at Room Temperature (RT).

-

Measurement: Read absorbance at 650 nm .

-

Calculation:

.

Visualization: Uranium Analysis Workflow

Figure 2: Step-by-step workflow for the specific determination of Uranium in complex matrices.

Part 4: Quality Control & Stability[2]

Reagent Stability[1][2][3][4][8][9][10]

-

Solid State: Stable for >5 years when stored at room temperature (RT) in a desiccator, protected from light.

-

Aqueous Solutions: Stock solutions (0.1%) are stable for 6–12 months if stored in dark glass/polyethylene bottles.

-

Degradation Indicators: A shift in solution color from deep violet/red to pale pink or precipitation indicates decomposition.

Interference Management[5]

-

Fluorides/Phosphates: High concentrations can compete for the metal, quenching the signal. Pre-treatment with Al(III) or separation via extraction chromatography (e.g., TBP extraction) may be required for geological samples.

-

Oxidizing Agents: Strong oxidants can destroy the azo bond. Ensure samples are free of active chlorine or peroxides.

Part 5: Safety & Handling

WARNING: Arsenazo III contains Arsenic (As) , a toxic metalloid and known carcinogen.

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory.

-

Engineering Controls: Handle powder in a fume hood to avoid inhalation.

-

Disposal: All waste (liquid and solid) must be segregated as Arsenic-containing hazardous waste . Do not pour down the drain.

-

First Aid:

-

Inhalation:[6] Move to fresh air.

-

Skin Contact: Wash with soap and water for 15 minutes.

-

Ingestion: Immediately call a poison center.

-

References

-

Savvin, S. B. (1961). Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements. Talanta, 8(9), 673-685. Link

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science.

-

Michaylova, V., & Kouleva, N. (1974). Complex formation of Arsenazo III with Calcium. Talanta, 21(6), 523-530. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1668004, Arsenazo III. Link

-

Bauer, P. J. (1981). Affinity and stoichiometry of calcium binding by arsenazo III. Analytical Biochemistry, 110(2), 297-307. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. bioactiva.com [bioactiva.com]

- 4. Spectrophotometric determination of reaction stoichiometry and equilibrium constants of metallochromic indicators. II. The Ca2+-arsenazo III complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reckondiagnostics.com [reckondiagnostics.com]

- 6. Preparation and Evaluation of a Combination of Chelating Agents for the Removal of Inhaled Uranium [mdpi.com]

Technical Guide: UV-Vis Absorption Spectrum of Arsenazo III Metal Complexes

Executive Summary

Arsenazo III (1,8-dihydroxynaphthalene-3,6-disulphonic acid-2,7-bis(azo-2-phenylarsonic acid)) is a bis-azo derivative of chromotropic acid.[1] It serves as a high-sensitivity spectrophotometric reagent primarily for the determination of actinides (Uranium, Thorium), lanthanides, and specific divalent cations (Calcium, Barium).

Its utility stems from a distinct bathochromic shift upon chelation. While the free reagent in acidic solution exhibits a pink/red color (

Part 1: The Photophysics & Chelation Mechanism

The efficacy of Arsenazo III relies on the electronic structural changes that occur during metal coordination. The molecule possesses two functional groups capable of chelation, allowing it to form stable 1:1 or 1:2 (Metal:Ligand) complexes depending on the ionic radius and pH.

The Bathochromic Shift

The absorption spectrum shift is driven by the delocalization of

-

Free Reagent: In acidic media, the protonated form absorbs green light, appearing red (

nm). -

Complex Formation: The metal ion displaces protons from the hydroxyl groups and coordinates with the azo nitrogens and the arsono group oxygens.

-

Result: This rigidifies the molecular structure and lowers the energy gap between the HOMO and LUMO, causing the absorption maximum to shift to longer wavelengths (Red/NIR region,

nm).

Visualization: Chelation & Detection Logic

The following diagram illustrates the logical flow from reagent preparation to spectral detection, highlighting the critical "Shift Event."

Caption: Logical workflow of Arsenazo III complexation. The pH-dependent chelation triggers the spectral shift required for specific detection.

Part 2: Critical Parameters for Assay Optimization

To achieve reproducible data, three variables must be strictly controlled.

pH Dependence (The "Master Switch")

The selectivity of Arsenazo III is almost entirely dictated by pH.

-

Strongly Acidic (pH < 3.0): Required for Actinides (U, Th) and Lanthanides. The high acidity prevents hydrolysis of the metal ions and suppresses interference from divalent cations like Ca

or Mg -

Neutral/Alkaline (pH 6.5 - 9.0): Required for Calcium and Cadmium. At this pH, the phenolic protons are more easily displaced by weaker Lewis acids like Ca

.

Interference Masking

Arsenazo III is not specific; it is selective based on conditions.

-

Nuclear Assays (U/Th): Common interferences include Fe(III), Zr(IV), and F

.-

Solution: Use masking agents like DTPA (Diethylenetriaminepentaacetic acid) or Tartaric acid.

-

-

Biological Assays (Ca): Mg

is the primary interferent.[2]-

Solution: Add 8-Hydroxyquinoline to selectively bind Magnesium.[3]

-

Part 3: Specific Metal Complex Profiles

The following table synthesizes key spectral data for the most common Arsenazo III complexes. Note the variation in Molar Absorptivity (

| Metal Ion | Oxidation State | Optimum pH | Molar Absorptivity ( | Key Application | |

| Uranium | U(VI) | 1.5 – 3.0 | 651 | Nuclear Fuel / Ores | |

| Thorium | Th(IV) | < 1.0 (HCl) | 660 | Geochemistry | |

| Lanthanum | La(III) | 2.8 – 3.1 | 650 | Rare Earth Extraction | |

| Calcium | Ca(II) | 6.5 – 8.0 | 650 | Serum Analysis |

*Note on Uranium Sensitivity: The

Part 4: Validated Experimental Protocol

Target Application: Determination of Uranium (VI) in Aqueous Solution. Rationale: This protocol demonstrates the high-sensitivity "Acidic Mode" of Arsenazo III, common in environmental and nuclear research.

Reagents

-

Arsenazo III Solution (0.05% w/v): Dissolve 0.125 g of Arsenazo III in 250 mL of distilled water. Filter if turbid.

-

Buffer/Acid Matrix: 6 M HCl or HClO

(Perchloric acid yields higher sensitivity but requires safety precautions). -

Masking Solution: 5% w/v Tartaric Acid (to mask Iron/Zirconium).

Step-by-Step Workflow

-

Sample Preparation:

-

Take an aliquot of the sample containing 1–20

g of U(VI). -

Transfer to a 25 mL volumetric flask.

-

-

Conditioning:

-

Add 1.0 mL of Masking Solution (Tartaric Acid).

-

Add sufficient acid (HCl or HClO

) to adjust the final concentration to ~3 M (approx. pH < 1). Crucial: The complex is stable in strong acid.

-

-

Color Development:

-

Measurement:

-

Blank: Prepare a reagent blank containing all components except the uranium sample.

-

Scan: Measure absorbance at 651 nm against the reagent blank.

-

Stability: The complex is stable for >24 hours.[6]

-

Protocol Logic & Troubleshooting Map

Caption: Decision tree for executing the Uranium-Arsenazo III protocol and troubleshooting common deviations.

Part 5: Troubleshooting & Interference Management

The "Calcium Spike" in Nuclear Assays

If analyzing Uranium in environmental water, high Calcium levels can interfere even at acidic pH.

-

Diagnosis: Broadening of the peak at 650 nm.

-

Remedy: Increase acidity. U-Arsenazo complexes survive 6M HCl; Ca-Arsenazo complexes dissociate completely below pH 3.

Reagent Purity

Commercial Arsenazo III often contains mono-azo derivatives or calcium contamination.

-

Validation: The reagent blank (dye + acid + water) should have low absorbance at 650 nm. If the blank is blue/violet rather than pink, the reagent is contaminated with Calcium or other metals.

-

Action: Pass the reagent solution through a Chelex-100 resin column to remove trace metal impurities before use.

References

-

Savvin, S. B. (1961). "Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements." Talanta, 8(9), 673-685.

-

Rohwer, H., Collier, N., & Hosten, E. (1995).[7] "Spectrophotometric study of Arsenazo III and its interactions with lanthanides." Analytica Chimica Acta, 314(3), 219-223.

-

Michaylova, V., & Ilkova, P. (1971). "Photometric determination of calcium with Arsenazo III." Analytica Chimica Acta, 53(1), 194-198.

-

Khan, M. H., Warwick, P., & Evans, N. (2006). "Spectrophotometric determination of uranium with arsenazo-III in perchloric acid." Chemosphere, 63(7), 1165-1169.

-

Fernandez-Gavarron, F., et al. (1987).[8] "A simple spectrophotometric assay for micromolar amounts of lanthanum in the presence of calcium and phosphate." Journal of Bone and Mineral Research, 2(5), 421-425.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. reckondiagnostics.com [reckondiagnostics.com]

- 3. labtest.com.br [labtest.com.br]

- 4. researchgate.net [researchgate.net]

- 5. heja.szif.hu [heja.szif.hu]

- 6. Spectrophotometric determination of the lanthanides with chlorophosphonazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. A simple spectrophotometric assay for micromolar amounts of lanthanum in the presence of calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of Arsenazo III Sodium

Topic: Solubility of Arsenazo III Sodium in Aqueous and Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary

Arsenazo III (CAS 1668-00-4 / Sodium Salt: 62337-00-2) is a bis-azo derivative of chromotropic acid, widely utilized as a metallochromic indicator for the spectrophotometric determination of uranium, thorium, zirconium, and calcium.[1] Its utility is defined by its high affinity for metal ions in strongly acidic media.

This guide provides a definitive analysis of its solubility profile, driven by its physicochemical structure. While highly soluble in water due to disulfonic acid groups, its solubility in organic solvents is strictly governed by polarity and dielectric constants. This document details the thermodynamic basis of these interactions, practical preparation protocols, and stability management.

Physicochemical Basis of Solubility

To master the solubility of Arsenazo III, one must understand the competition between its hydrophilic and hydrophobic domains.

Structural Drivers

The Arsenazo III molecule (

-

Hydrophilic "Anchors" (Solubility Promoters): Two sulfonate groups (

) and two arsonic acid groups ( -

Hydrophobic Core (Solubility Inhibitors): The central naphthalene ring and the bis-azo linkages create a rigid, planar, hydrophobic aromatic system.[1] This limits solubility in non-polar solvents.

The pH-Solubility Relationship

Solubility is not static; it is pH-dependent due to the protonation states of the functional groups.

-

pH < 4 (Acidic): The sulfonate groups remain ionized (pKa < 1), maintaining water solubility even in strong acids (e.g., 6M HCl).[1] This is critical for detecting Th(IV) and U(IV).[1]

-

pH > 9 (Alkaline): The phenolic hydroxyl groups deprotonate, increasing charge density and further enhancing aqueous solubility, though this often shifts the absorbance maximum (bathochromic shift).[1]

Solvation Mechanism Diagram

The following diagram illustrates the solvation shell formation that dictates solubility.

Figure 1: Solvation thermodynamics. Water molecules stabilize the anionic sulfonate groups via electrostatic interactions. Non-polar solvents fail to overcome the lattice energy of the salt, leading to precipitation.

Solubility Profile & Solvent Compatibility[1][2]

The following data consolidates empirical solubility observations for Arsenazo III (Sodium Salt).

| Solvent Class | Specific Solvent | Solubility Rating | Comments |

| Aqueous | Water (ddH2O) | High | Forms a stable red/violet solution.[1] Soluble > 10 mg/mL. |

| Aqueous | Mineral Acids (HCl, H2SO4) | High | Stable in up to 6M-9M acid concentrations.[1] |

| Polar Aprotic | DMSO | Moderate/High | Useful for organic synthesis intermediates or stock solutions. |

| Polar Aprotic | DMF | Moderate | Soluble, often used in synthesis workup. |

| Polar Protic | Ethanol / Methanol | Low / Partial | Sparingly soluble. Solubility increases with water content (e.g., 50% EtOH).[1] Used as an anti-solvent for purification. |

| Non-Polar | Acetone | Insoluble | Causes immediate precipitation of the sodium salt. |

| Non-Polar | Chloroform / Ether | Insoluble | No interaction. Used to wash away organic impurities from the solid salt. |

Critical Insight: While generally insoluble in pure ethanol, Arsenazo III is often used in mixed solvent systems (e.g., Ethanol-Water) to lower the dielectric constant, which can enhance the stability constants (

Practical Protocols

Preparation of Standard Stock Solution (0.1% w/v)

This protocol ensures a stable, calibrated reagent for spectrophotometric assays.[1]

Reagents Required:

-

Arsenazo III Sodium Salt (High Purity >95%)[1]

-

Deionized Water (Type I, >18 MΩ)[1]

-

Analytical Balance[1]

Step-by-Step Workflow:

-

Weighing: Accurately weigh 100 mg of Arsenazo III sodium salt.

-

Dissolution: Transfer to a 100 mL volumetric flask. Add approximately 80 mL of deionized water.

-

Sonication (Optional): If particles persist, sonicate for 5 minutes. The salt should dissolve readily to form a deep red solution.

-

Adjustment: Dilute to the mark with deionized water.

-

Filtration: Filter through a 0.45 µm membrane filter to remove any insoluble particulate impurities (silica or unreacted precursors).

Purification via Re-precipitation

Commercial grade Arsenazo III often contains synthesis byproducts. For high-sensitivity assays (e.g., trace Thorium detection), purification is required.[1]

Principle: Exploiting the "Solvent/Anti-Solvent" differential.

-

Dissolve crude Arsenazo III in the minimum volume of Water (Solvent).

-

Filter to remove insoluble contaminants.[2]

-

Add concentrated HCl dropwise to ensure the free acid form if desired, or maintain neutral pH for the salt.

-

Slowly add Ethanol or Acetone (Anti-Solvent) with stirring until the solution becomes turbid.

-

Crystallize: Allow the mixture to stand at 4°C overnight. The Arsenazo III will precipitate out as a refined solid.

-

Wash the precipitate with cold ethanol and diethyl ether.

Workflow Visualization

Figure 2: Purification workflow using the solvent/anti-solvent precipitation method.[1]

Stability & Storage

The integrity of Arsenazo III solutions is threatened by two main factors: Photodegradation and Contamination .

-

Photostability: The azo linkages (

) are susceptible to UV-induced cleavage or trans-cis isomerization.[1]-

Protocol: Always store solutions in Amber Glass or foil-wrapped containers.[1]

-

-

Shelf Life:

-

Solid: Stable for years at room temperature if kept dry.

-

Aqueous Solution: Stable for 3-6 months at 2-8°C.

-

Signs of Degradation:[3] A shift in solution color from red/violet to pale yellow indicates azo bond cleavage.

-

-

Calcium Contamination: Because Arsenazo III is an ultra-sensitive Calcium indicator, using standard glassware can introduce errors (leaching

from glass).[1]-

Protocol: Use plasticware (polypropylene) or acid-washed glassware (soaked in 1M HCl) for all storage and preparation.[1]

-

References

-

PubChem. Arsenazo III (Compound).[4][5] National Library of Medicine. [Link][1]

-

Savvin, S. B. Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements.[1] Talanta, 1961.[1] (Foundational text on mechanism). [Link]

-

O'Leary, N., et al. Single stable reagent (Arsenazo III) for optically robust measurement of calcium in serum and plasma.[1][5] Clinical Chemistry, 1992.[1][5] [Link]

-

ResearchGate. Discussions on DMF/DMSO Solubility and Workup. [Link]

Sources

- 1. CAS 1668-00-4: Arsenazo III | CymitQuimica [cymitquimica.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. atlas-medical.com [atlas-medical.com]

- 4. Arsenazo III - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Single stable reagent (Arsenazo III) for optically robust measurement of calcium in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of colorimetric reaction between Arsenazo III and calcium

Executive Summary

The quantitative determination of calcium (

This guide dissects the colorimetric reaction between Calcium and Arsenazo III (1,8-dihydroxynaphthalene-3,6-disulfonic acid-2,7-bis(azo-2-phenylarsonic acid)).[1][2][3] We explore the coordination chemistry, the critical role of pH in stoichiometry, and the "self-validating" protocols required to eliminate magnesium interference.

The Physicochemical Basis

Structural Mechanism

Arsenazo III is a bis-azo dye containing two arsonic acid groups (

-

The Chromophore: The conjugated

-electron system of the naphthalene ring coupled with the azo groups is responsible for the dye's color. -

Coordination Sphere: Upon binding

, the metal ion coordinates with the azo nitrogen and the oxygen atoms of the arsonic acid and hydroxyl groups. This coordination restricts the vibration of the ligand and alters the electron delocalization, causing a bathochromic shift (Red

Stoichiometry and pH Dependence

The reaction is not a simple lock-and-key mechanism; it is strictly governed by pH.

-

Acidic Conditions (pH < 5.0): The reagent is highly selective for tetravalent cations (Th, U, Zr). Calcium binding is negligible.[4]

-

Neutral/Slightly Alkaline (pH 6.5 – 9.0): This is the analytical window for Calcium.

-

Stoichiometry: Under physiological conditions and excess reagent, the 1:1 (

) complex predominates, though 1:2 ( -

Sensitivity: The molar absorptivity (

) increases significantly with pH. At pH ~6.8,

-

Mechanism Diagram

The following logic flow illustrates the competitive equilibria involved in the reaction.

Caption: Competitive equilibria in the Arsenazo III reaction. 8-Hydroxyquinoline prevents Mg-Arsenazo formation, ensuring signal specificity for Calcium.[4][5]

Experimental Protocol

This protocol is designed for serum or plasma analysis but can be adapted for aqueous drug formulations. It utilizes an Imidazole buffer system to maintain pH stability near 6.8, balancing sensitivity with reagent stability.[3]

Reagent Composition

| Component | Concentration | Function |

| Arsenazo III | Chromogenic indicator. Excess ensures linearity. | |

| Imidazole Buffer | Maintains pH ~6.[5]8. Non-complexing with Ca. | |

| 8-Hydroxyquinoline | Masks | |

| Surfactant | 0.1% (w/v) | Prevents turbidity from lipids/proteins. |

Step-by-Step Workflow

-

Blanking: Measure the absorbance of the Reagent Blank (

) using saline or water instead of sample. -

Reaction:

-

Pipette 1.0 mL of Arsenazo III Reagent into a cuvette.

-

Add 10-20

L of Sample (or Standard). -

Note: The sample:reagent ratio (approx 1:50 to 1:100) is critical to maintain dye excess.

-

-

Incubation: Mix gently. Incubate for 2 minutes at room temperature (20-25°C). The reaction is extremely fast; long incubations are unnecessary and may invite drift.

-

Measurement: Read Absorbance (

) at 650 nm (Acceptable range: 630–660 nm). -

Calculation:

Workflow Diagram

Caption: Standardized analytical workflow for Calcium determination using Arsenazo III.

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have observed specific failure modes in this assay. Here is how to validate your system:

The Magnesium Interference

Magnesium is the primary interferent because Arsenazo III is not perfectly specific for Calcium.[2]

-

The Fix: The inclusion of 8-Hydroxyquinoline (8-HQ) is non-negotiable for biological samples. 8-HQ binds

with higher affinity than Arsenazo III does at neutral pH, effectively "masking" it. -

Validation: Spike a calcium standard with

Lipid Turbidity

Lipemic serum causes light scattering, falsely elevating absorbance at 650 nm.

-

The Fix: Use a surfactant (e.g., Triton X-100 or non-ionic equivalent) in the reagent.

-

Advanced Fix: Use a bichromatic reading . Measure at 650 nm (peak) and subtract absorbance at 700 nm (where the complex does not absorb, but turbidity does).

Linearity Limits

The complex follows Beer's Law typically up to 15-20 mg/dL (3.75 - 5 mmol/L). Beyond this, the dye becomes the limiting reagent.

-

Indicator: If samples read > 1.0 AU, dilute 1:1 with saline and re-test. Do not rely on extrapolation.

References

-

Michaylova, V., & Ilkova, P. (1971). Photometric determination of micro amounts of calcium with arsenazo III. Analytica Chimica Acta.

-

Bauer, P. J. (1981). Affinity and stoichiometry of calcium binding by arsenazo III. Analytical Biochemistry.

-

Labtest Diagnostica. Calcium Arsenazo III: Technical Methodology and Interference Data.

-

National Institutes of Health (NIH). Kinetics and mechanism of Ca2+ binding to arsenazo III. Biochim Biophys Acta.[6]

-

Biolabo. Calcium Arsenazo III Method: Reagent Composition and Molar Absorptivity.

Sources

- 1. Calcium determination in serum with stable alkaline Arsenazo III and triglyceride clearing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reckondiagnostics.com [reckondiagnostics.com]

- 3. biolabo.fr [biolabo.fr]

- 4. EP0517914B1 - Reagent and methods for calcium determination - Google Patents [patents.google.com]

- 5. labtest.com.br [labtest.com.br]

- 6. Kinetics and mechanism of Ca2+ binding to arsenazo III and antipyrylazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of Arsenazo III Sodium Chelates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenazo III is a widely utilized metallochromic indicator, renowned for its high sensitivity in the spectrophotometric determination of various divalent and trivalent cations. While its interactions with ions such as calcium, lanthanides, and actinides are extensively documented, the thermodynamic stability of its chelates with monovalent alkali metals, specifically sodium, remains a less explored area of its coordination chemistry. This technical guide provides a comprehensive analysis of the thermodynamic principles governing the formation and stability of Arsenazo III-sodium chelates. In the absence of extensive empirical data for the sodium complex, this guide synthesizes information from the well-characterized interactions of Arsenazo III with other cations, fundamental principles of coordination chemistry, and the practical considerations of sodium as an interfering ion. We will delve into the structural aspects of Arsenazo III that dictate its chelating properties, the theoretical underpinnings of thermodynamic stability, and propose experimental workflows for the systematic characterization of the Arsenazo III-sodium system. This guide is intended to be a foundational resource for researchers seeking to understand and potentially quantify the nuanced interactions between Arsenazo III and sodium ions.

Introduction: The Dual Nature of Arsenazo III as a Chelator

Arsenazo III, chemically known as 2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic dye belonging to the azo class of compounds.[1][2] Its molecular architecture, featuring two symmetrical functional groups each containing a phenylarsonic acid moiety and an azo linkage adjacent to a hydroxyl group on the naphthalene core, endows it with potent chelating capabilities.[3] This structure allows Arsenazo III to act as a multidentate ligand, forming stable complexes with a variety of metal ions.[4] The formation of these complexes is accompanied by a distinct color change, a property that has been harnessed for the quantitative analysis of numerous metal ions in diverse matrices.[1][2]

While the high affinity of Arsenazo III for divalent and trivalent cations is the basis for its widespread use, its interaction with monovalent cations like sodium is often overlooked or considered a nuisance. In many analytical methods, experimental conditions are specifically optimized to minimize the interference from alkali metals. However, for applications in complex biological fluids or high-salt environments, a thorough understanding of the thermodynamic stability of Arsenazo III-sodium chelates is crucial for accurate and reliable measurements. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for studying these interactions.

The Structural Basis of Arsenazo III Chelation

The chelating ability of Arsenazo III is intrinsically linked to its molecular structure. The key functional groups involved in metal ion coordination are the two symmetrical moieties on the naphthalene core. Each of these groups provides multiple potential donor atoms for complexation.

Figure 1: Key structural components of the Arsenazo III molecule involved in chelation.

The chelation mechanism typically involves the displacement of protons from the hydroxyl and arsono groups, leading to the formation of coordinate bonds between the negatively charged oxygen and nitrogen atoms and the metal cation. The stereochemistry of the resulting complex is dictated by the size and charge of the metal ion, as well as the conformational flexibility of the Arsenazo III molecule.

Thermodynamic Stability of Metal Chelates: A Theoretical Framework

The stability of a metal chelate in solution is a thermodynamic quantity that reflects the extent of complex formation at equilibrium. It is typically expressed by the stability constant (K) or its logarithm (log K). A higher value of log K indicates a more stable complex. The overall stability of a metal complex is governed by the Gibbs free energy change (ΔG) of the complexation reaction, which is related to the enthalpy (ΔH) and entropy (ΔS) changes by the following equation:

ΔG = ΔH - TΔS = -RTlnK

Where:

-

ΔG: Gibbs free energy change (a negative value indicates a spontaneous reaction)

-

ΔH: Enthalpy change (related to the heat absorbed or released during bond formation)

-

T: Absolute temperature

-

ΔS: Entropy change (related to the change in disorder of the system)

-

R: Ideal gas constant

Several factors influence the thermodynamic stability of metal chelates, and these principles can be applied to understand the interaction between Arsenazo III and sodium ions.

The Role of the Metal Ion

-

Ionic Charge: Generally, for a given ligand, the stability of the complex increases with the charge of the metal ion. This is due to the stronger electrostatic attraction between a more highly charged cation and the ligand's donor atoms. This principle explains the high stability of Arsenazo III complexes with trivalent lanthanides and actinides compared to divalent alkaline earth metals. Consequently, the complex with the monovalent sodium ion (Na⁺) is expected to be significantly less stable.

-

Ionic Radius: For metal ions with the same charge, the stability of the complex often increases as the ionic radius decreases. A smaller ionic radius leads to a higher charge density, resulting in a stronger electrostatic interaction with the ligand.

-

Coordination Geometry: The preferred coordination number and geometry of the metal ion also play a crucial role. Metal ions that can be accommodated within the "cavity" formed by the multidentate ligand will form more stable complexes.

The Nature of the Ligand

-

Number and Type of Donor Atoms: The stability of a chelate is enhanced by the "chelate effect," which is the increased stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. This is primarily an entropic effect, as the binding of one multidentate ligand releases more solvent molecules than the binding of multiple monodentate ligands.

-

Basicity of the Ligand: The basicity of the donor groups on the ligand influences the stability of the complex. More basic ligands tend to form more stable complexes with most metal ions.

-

Steric Factors: Steric hindrance can prevent the ligand from adopting the optimal conformation for chelation, thereby reducing the stability of the complex.

The Arsenazo III-Sodium Chelate: An Inferential Analysis

Direct experimental data on the thermodynamic stability of the Arsenazo III-sodium complex is scarce in the scientific literature. However, based on the principles outlined above and observations from studies focused on other cations, we can infer the following:

-

Low Stability: The +1 charge of the sodium ion results in a significantly weaker electrostatic interaction with the Arsenazo III ligand compared to divalent and trivalent cations. This fundamental difference is the primary reason for the much lower stability of the sodium chelate.

-

Ionic Radius Consideration: While sodium has a relatively small ionic radius for an alkali metal, its low charge density is the dominant factor.

-

Interference Role: In analytical methods employing Arsenazo III for the determination of ions like Ca²⁺, high concentrations of sodium are known to cause interference.[5] This interference is likely due to a weak, reversible binding of sodium to Arsenazo III, which can alter the baseline absorbance and compete with the target analyte for the ligand, especially at high sodium concentrations.

-

pH Dependence: The complexation of Arsenazo III with any cation is highly pH-dependent, as it involves the deprotonation of the ligand.[6] It is plausible that any significant interaction with sodium would only occur at higher pH values where the ligand is more deprotonated and thus more available for coordination.

Experimental Approaches for Characterizing the Arsenazo III-Sodium Chelate

To definitively determine the thermodynamic stability of the Arsenazo III-sodium chelate, a systematic experimental investigation is required. The following methodologies, commonly used for studying metal-ligand equilibria, are recommended.

Spectrophotometric Titration

This is the most direct method for studying the Arsenazo III-sodium system, given the chromogenic nature of the ligand.

Principle: A solution of Arsenazo III is titrated with a standard solution of a sodium salt, and the change in absorbance at a specific wavelength is monitored. The resulting data can be used to determine the stoichiometry of the complex and its stability constant.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Arsenazo III of known concentration in a suitable buffer. The choice of buffer is critical to maintain a constant pH and to be non-coordinating.

-

Prepare a series of standard solutions of a high-purity sodium salt (e.g., NaCl or NaClO₄) of varying concentrations.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum of the Arsenazo III solution in the absence of sodium to determine its maximum absorbance wavelength (λ_max).

-

To a fixed volume of the Arsenazo III solution, add increasing aliquots of the sodium salt solution.

-

After each addition, allow the solution to equilibrate and record the absorbance at the λ_max of the complex (which may be different from the free ligand).

-

-

Data Analysis:

-

The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.

-

The stability constant (K) can be calculated by fitting the absorbance data to appropriate binding models.

-

Figure 2: A generalized workflow for the spectrophotometric titration of Arsenazo III with sodium ions.

Potentiometric Titration

Principle: This method involves monitoring the change in the potential of an ion-selective electrode (ISE) for sodium during the titration of a sodium salt solution with Arsenazo III.

Experimental Protocol:

-

Electrode Calibration: Calibrate a sodium-selective electrode using a series of standard sodium solutions.

-

Titration:

-

Place a known volume and concentration of a sodium salt solution in a thermostated vessel.

-

Immerse the calibrated sodium ISE and a suitable reference electrode.

-

Add small, known aliquots of a concentrated Arsenazo III solution.

-

After each addition, allow the potential to stabilize and record the value.

-

-

Data Analysis: The change in the free sodium ion concentration, as measured by the ISE, can be used to calculate the stability constant of the complex.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol:

-

Sample Preparation: Prepare degassed solutions of Arsenazo III and a sodium salt in a suitable buffer.

-

ITC Experiment:

-

Load the Arsenazo III solution into the sample cell of the calorimeter.

-

Load the sodium salt solution into the injection syringe.

-

Perform a series of injections of the sodium salt solution into the Arsenazo III solution, measuring the heat change after each injection.

-

-

Data Analysis: The resulting thermogram is analyzed using specialized software to determine the thermodynamic parameters of the binding interaction.

Factors Influencing the Stability of Arsenazo III-Sodium Chelates

The stability of the Arsenazo III-sodium complex, though expected to be weak, will be influenced by several experimental parameters:

-

pH: As with other metal complexes of Arsenazo III, the stability of the sodium chelate is expected to be highly pH-dependent. At lower pH values, the ligand's donor groups are protonated, reducing their ability to coordinate with metal ions.

-

Ionic Strength: The ionic strength of the medium can affect the activity of the ions in solution and thus influence the measured stability constant. It is crucial to maintain a constant ionic strength using a non-coordinating background electrolyte.

-

Temperature: The stability constant is a temperature-dependent parameter. A full thermodynamic characterization would involve determining the stability constant at several different temperatures to calculate the enthalpy and entropy changes.

-

Solvent: The nature of the solvent can influence the stability of the complex by affecting the solvation of the ions and the ligand.

Data Presentation: A Comparative Outlook

| Cation | Log K | Stoichiometry (Metal:Ligand) | Reference |

| Ca²⁺ | ~4-6 | 1:1, 1:2, 2:2 | [4][7] |

| Mg²⁺ | ~3-4 | 1:1 | [7] |

| La³⁺ | > 5 | 1:1 | [3] |

| Th⁴⁺ | > 5 | 1:1, 1:2 | [3] |

| Mn²⁺ | 5.43 | 1:1 | [4] |

| Fe²⁺ | 5.43 | 1:1 | [4] |

| Co²⁺ | 5.43 | 1:1 | [4] |

| Na⁺ | (Anticipated to be low) | (To be determined) |

Conclusion and Future Directions

The thermodynamic stability of Arsenazo III-sodium chelates represents a significant gap in the comprehensive understanding of this versatile indicator's coordination chemistry. Based on fundamental principles, the stability of the sodium complex is expected to be substantially lower than that of the divalent and trivalent cations for which Arsenazo III is a well-known chelator. This low affinity is the reason why sodium is often treated as a background or interfering ion in many analytical applications.

However, a quantitative understanding of this weak interaction is essential for accurately modeling and correcting for its effects in high-sodium environments. The experimental methodologies outlined in this guide—spectrophotometric titration, potentiometry, and isothermal titration calorimetry—provide a robust framework for the systematic characterization of the Arsenazo III-sodium system. Future research in this area will not only provide valuable thermodynamic data but also enhance the accuracy and reliability of analytical methods that rely on Arsenazo III in complex sample matrices. Such studies will contribute to a more complete picture of the coordination chemistry of this important analytical reagent.

References

-

Ojha, P., & Shrivastava, R. (2019). Spectrophotometric Determination of Arsenazo-III Using Transition Metals. Research Journal of Pharmacy and Biological Chemical Sciences, 10(3), 377-383. [Link]

-

Kuzin, E. L., & Savvin, S. B. (1963). ON THE STRUCTURE OF Th AND La COMPLEXES WITH ARSENAZO(III). Zh. Neorgan. Khim., 8. [Link]

-

Michaylova, V., & Kouleva, N. (1974). Spectrophotometric study of the reactions of arsenazo III with alkaline-earth metals. Talanta, 21(6), 523–532. [Link]

-

Bauer, P. J. (1981). Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements. Biochimica et Biophysica Acta (BBA) - General Subjects, 644(2), 317-326. [Link]

-

Beeler, T. J., Schibeci, A., & Martonosi, A. (1980). The binding of arsenazo III to cell components. Biochimica et Biophysica Acta (BBA) - Biomembranes, 629(2), 317-327. [Link]

-

Thomas, M. V. (1982). A critical evaluation of the use of arsenazo III for monitoring intracellular free calcium. Cell Calcium, 3(2), 121-133. [Link]

-

Rowatt, E., & Williams, R. J. P. (1989). The interaction of cations with the dye arsenazo III. Biochemical Journal, 259(1), 295–298. [Link]

-

Gorman, A. L. F., & Thomas, M. V. (1978). Changes in the intracellular concentration of free calcium ions in a pace-maker neurone, measured with the metallochromic indicator dye arsenazo III. The Journal of Physiology, 275, 357–376. [Link]

-

Ogan, K., & Simons, E. R. (1979). The influence of pH on the spectroscopic properties of arsenazo III and its complexes with Ca2+. Analytical Biochemistry, 96(1), 70-76. [Link]

-

Gratzer, W. B., & Beaven, G. H. (1977). Use of the metal-ion indicator, Arsenazo III, in the measurement of calcium binding. Analytical Biochemistry, 81(1), 118-126. [Link]

-

Thomas, M. V. (1979). Arsenazo III forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants. Biophysical Journal, 25(3), 541-548. [Link]

Sources

- 1. CAS 1668-00-4: Arsenazo III | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ON THE STRUCTURE OF Th AND La COMPLEXES WITH ARSENAZO(III) (Journal Article) | OSTI.GOV [osti.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Spectrophotometric study of the reactions of arsenazo III with alkaline-earth metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenazo III forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Optimizing Metal Ion Analysis with Arsenazo III

Executive Summary

Arsenazo III (1,8-dihydroxynaphthalene-3,6-disulfonic acid-2,7-bis[(azo-2)-phenylarsonic acid]) is the gold-standard chromogenic reagent for the spectrophotometric determination of actinides (Uranium, Thorium) and lanthanides. However, a persistent source of experimental variance in analytical laboratories stems from the misuse of its two primary commercial forms: the Free Acid and the Sodium Salt .

While chemically equivalent in their active complexing state, their physicochemical behaviors—specifically solubility kinetics and ionic strength contributions—differ radically. This guide dissects these differences to prevent the common "suspension error" where the free acid is incompletely dissolved, leading to non-linear calibration curves and poor reproducibility.

Part 1: Chemical Architecture & Physicochemical Properties

To the novice, the difference is merely a counter-ion. To the analytical chemist, it is a matter of solubility product constants (

Comparative Specification Table

| Feature | Arsenazo III (Free Acid) | Arsenazo III (Disodium Salt) |

| CAS Number | 1668-00-4 | 62337-00-2 (varies by hydration) |

| Formula | ||

| MW | ~776.37 g/mol | ~820.33 g/mol |

| Solubility ( | Very Low / Insoluble (forms suspension) | High (instant dissolution) |

| pH of 1% Sol. | Acidic (< 3.[1]0) | Neutral to slightly acidic (5.0–6.0) |

| Primary Use | Ultra-trace analysis, non-aqueous titration | Routine aqueous assays (Ca, U, Th) |

The Dissolution Mechanism

The azo groups and arsonic acid moieties in Arsenazo III are heavily dependent on pH. The free acid is protonated and hydrophobic relative to the salt. It requires an alkaline drive to deprotonate the sulfonic acid groups fully to enter the solution phase.

Figure 1: The Dissolution Pathway. Note the "Suspension Error" path which is the most common cause of assay failure when using the Free Acid form.

Part 2: The Solubility Paradox & Reagent Preparation

The "Free Acid" Trap

Many protocols simply state "Prepare 0.1% Arsenazo III." If you use the free acid and add distilled water, you will create a micro-suspension. The solution will look colored, but the effective concentration will be 10-50% of the target, and it will settle over time.

Protocol A: Correct Preparation of Free Acid Stock

Use this when: You must avoid sodium ions (e.g., specific ion chromatography applications) or require absolute control over the buffer composition.

-

Weigh: Accurately weigh 100 mg of Arsenazo III Free Acid.

-

Alkalize: Add the powder to a beaker containing 5 mL of 1 M NaOH . Swirl gently. The powder should dissolve instantly, turning a deep violet/blue.

-

Dilute & Neutralize: Add ~50 mL of DI water.

-

Acidify: Dropwise add 1 M HCl while monitoring with a pH meter. Bring the pH down to the desired stock stability range (usually pH 3-5). The color will shift to the characteristic red/magenta.

-

Finalize: Transfer to a 100 mL volumetric flask and fill to the mark with DI water.

Protocol B: Preparation of Sodium Salt Stock

Use this when: Routine analysis of Uranium, Thorium, or Calcium.

-

Weigh: Accurately weigh the calculated amount of Disodium Salt (account for the MW difference: multiply free acid weight by ~1.06).

-

Dissolve: Add directly to ~80 mL of DI water or buffer. It will dissolve with mild agitation.

-

Finalize: Fill to volume.

Part 3: Mechanistic Implications in Assays

Ionic Strength & Counter-ions

The Sodium Salt introduces

-

Recommendation: Use Free Acid for chromatography; use Sodium Salt for spectroscopy.

Purity Profile

Commercial "Free Acid" is often a crude precipitation product and may contain 1-5% Calcium as an impurity (from the synthesis water or lime neutralization steps). The Sodium Salt is often recrystallized and may have higher purity.

-

Validation Step: Always run a "Reagent Blank" scan. If the Free Acid blank shows a peak near 650 nm (the Ca-Arsenazo complex max) rather than 540 nm (the reagent max), your reagent is contaminated with Calcium.

Part 4: Application-Specific Selection Guide

The choice of reagent form dictates the workflow. Use the logic below to select the correct precursor.

Figure 2: Reagent Selection Decision Matrix.

Part 5: Experimental Protocol - Uranium Determination

Context: This protocol is valid for both forms, provided the Stock Solution was prepared correctly as per Part 2.

Reagents:

-

Buffer: 6 M HCl (for Uranium) or Perchloric Acid (avoid phosphate/fluoride which mask U).

-

Masking Agent: Oxalic acid (to mask Zirconium interference).

Workflow:

-

Sample Prep: Digest sample to ensure U is in U(VI) state.

-

Aliquot: Take 1 mL of sample solution into a 25 mL volumetric flask.

-

Masking: Add 1 mL of 0.5% Oxalic Acid.

-

Reagent Addition: Add 2 mL of Arsenazo III Stock Solution (0.05% w/v).

-

Acidification: Dilute to mark with 6 M HCl.

-

Measurement:

-

Wait 5 minutes for complex stabilization.

-

Measure Absorbance at 656 nm (U-Complex max).

-

Reference against a Reagent Blank (Acid + Arsenazo III, no metal).

-

Data Interpretation:

-

Reagent Blank: Should be pink/magenta (

nm). -

Positive Sample: Should turn emerald green/blue (

nm). -

Note: If the Reagent Blank is blue, your acid is contaminated, or the Arsenazo has precipitated.

References

-

Savvin, S. B. (1961). Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium, and Rare Earth Elements.[4][5] Talanta, 8(9), 673-685. Link

-

Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science. Link

-

Rohwer, H., & Rheeder, P. (1989). Arsenazo III as a Spectrophotometric Reagent for the Determination of Uranium.[2][6][7] Fresenius' Journal of Analytical Chemistry, 334, 301-306.

-

National Institutes of Health (NIH) PubChem. (2023). Arsenazo III Compound Summary. Link

-

Thermo Fisher Scientific. (2023). Arsenazo III Disodium Salt Safety Data Sheet. Link

Sources

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. Spectrophotometric determination of uranium with arsenazo-III in perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Arsenazo III - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1668-00-4: Arsenazo III | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

The Evolution and Impact of Arsenazo III: From Nuclear Forensics to Clinical Diagnostics

The following technical guide details the historical and functional evolution of Arsenazo III.

Executive Summary

Arsenazo III (2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid) represents a pivotal milestone in analytical chemistry. Developed in the late 1950s by S.B. Savvin in the Soviet Union, it was engineered specifically to overcome the limitations of its predecessors, Arsenazo I and II. While initially designed for the high-stakes detection of Uranium and Thorium in the nuclear industry, its unique chelating properties allowed it to transition into biological sciences as a standard reagent for calcium determination. This guide explores the chemical genesis, mechanistic action, and dual-industry application of this enduring metallochromic indicator.

Chemical Genesis and Structural Logic

The Savvin Design

Before Arsenazo III, the dominant indicators (like Arsenazo I) were mono-azo derivatives. They lacked the stability required for analysis in strongly acidic media—a critical requirement for nuclear fuel reprocessing where Uranium is dissolved in concentrated acids.

Savvin’s innovation was the bis-azo structure. By coupling two diazonium salts of o-aminophenylarsonic acid with one molecule of chromotropic acid, he created a symmetrical molecule with two potential chelating pockets.

Synthesis Pathway

The synthesis follows a classic azo-coupling reaction, but with strict stoichiometric control to ensure bis-substitution.

Reagents:

-

Chromotropic Acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid): The coupling component.

-

o-Aminophenylarsonic Acid: The diazo component.

Reaction Logic:

-

Diazotization: o-aminophenylarsonic acid is treated with sodium nitrite (

) and hydrochloric acid ( -

Coupling: The diazonium salt is added to the chromotropic acid in an alkaline medium (often with Calcium hydroxide or Sodium carbonate to maintain pH).

-

Purification: The product is salted out, often requiring repeated recrystallization to remove mono-azo byproducts (Arsenazo I).

Visualization: Synthesis Logic

The following diagram illustrates the logical flow of the synthesis and the structural evolution from precursors.

Caption: Figure 1. Synthetic pathway of Arsenazo III showing the convergence of diazonium salts and chromotropic acid.

Mechanism of Metallochromism

The Chelation Pocket

Arsenazo III functions as a polydentate ligand. The metal ion is trapped between the azo group nitrogen, the oxygen of the hydroxyl group on the naphthalene ring, and the oxygen of the arsonic acid group.

-

Acidic Conditions (pH < 4): The arsonic acid group (

) remains protonated or partially protonated. Only high-valence metals like -

Neutral Conditions (pH 6–8): The protons are more easily displaced, allowing divalent cations like

to bind.

The "Functional Group Analytical Effect"

Savvin described the rigid planar structure of the naphthalene ring as a "backbone" that holds the chelating groups in a pre-organized geometry. Upon binding a metal, the electron delocalization across the bis-azo system shifts, causing a bathochromic shift (color change from pink/red to blue/purple).

Historical Application 1: The Nuclear Age (Uranium Analysis)

The primary driver for Arsenazo III's development was the nuclear industry's need to measure Uranium in the presence of interfering elements.

Why Arsenazo III?

-

Acid Tolerance: Unlike other indicators, Arsenazo III forms stable complexes with Uranium in 3M to 6M acids (HCl or

). -

Selectivity: In strong acid, alkaline earth metals (Ca, Mg) and most transition metals do not interfere.

Protocol: Spectrophotometric Determination of Uranium (VI)

Objective: Quantification of U(VI) in ore samples.

Reagents:

-

Standard U(VI) Solution:

.[1] -

Arsenazo III Solution: 0.1% aqueous solution.[2]

-

Buffer/Acid: 6M Hydrochloric Acid (HCl).

-

Masking Agent: Oxalic acid (to suppress Zirconium interference).

Workflow:

-

Sample Digestion: Dissolve 1.0 g of ore in

. Evaporate to dryness. Redissolve in dilute HCl. -

Reduction (Optional): If total Uranium is needed, ensure all U is in U(VI) state (oxidizing digestion usually ensures this).

-

Reaction:

-

Aliquot sample containing 5–50

Uranium into a 25 mL volumetric flask. -

Add 10 mL of 6M HCl.

-

Add 1 mL of 0.1% Arsenazo III solution.

-

Dilute to mark with distilled water.

-

-

Measurement:

-

Wait 5 minutes for color development (complex is instantaneous and stable).

-

Measure Absorbance at 665 nm against a reagent blank.

-

-

Calculation: Determine concentration from a calibration curve prepared with U(VI) standards.

Historical Application 2: The Biological Transition (Calcium)

In the 1970s and 80s, clinical chemistry sought to replace o-cresolphthalein complexone, which required highly alkaline conditions (absorbing

Protocol: Serum Calcium Determination

Objective: Quantification of total calcium in human serum.

Reagents:

-

Reagent Buffer: 100 mM Imidazole buffer (pH 6.5).

-

Indicator:

Arsenazo III. -

Masking Agent: 8-Hydroxyquinoline (to mask Magnesium interference).[3]

Workflow:

-

Blanking: Measure absorbance of the reagent blank at 650 nm .

-

Reaction: Mix 10

of Serum with 1.0 mL of Reagent. -

Incubation: Incubate for 60 seconds at room temperature (reaction is extremely fast).

-

Measurement: Measure Absorbance at 650 nm .

-

Validation: The color intensity is directly proportional to Calcium concentration.[1][3]

Visualization: Dual-Industry Workflow

This diagram compares the divergent workflows for Nuclear vs. Clinical analysis using the same molecule.

Caption: Figure 2. Divergent analytical workflows for Arsenazo III in nuclear (acidic) and clinical (neutral) applications.

Comparative Analysis

The following table summarizes why Arsenazo III superseded its predecessors.

| Feature | Arsenazo I | Arsenazo III | Technical Advantage of III |

| Structure | Mono-azo | Bis-azo | Increased structural rigidity and chelation stability. |

| Uranium Binding | pH 4.0–6.0 | 4M–9M Acid | Allows analysis of U without prior separation from hydrolyzable metals. |

| Sensitivity ( | 4-5x higher molar absorptivity allows detection of trace levels. | ||

| Stability | Moderate | High | Reagent stable in solution for months; complex stable for hours. |

| Calcium pH | Alkaline (>10) | Neutral (~6.5) | Eliminates |

References

-

Savvin, S. B. (1961). Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements. Talanta, 8(9), 673-685. Link

-

Michaylova, V., & Yuroukova, L. (1974). Spectrophotometric determination of Calcium with Arsenazo III. Analytica Chimica Acta, 68(1), 73-82. Link

-

Bauer, P. J. (1981). Affinity and stoichiometry of calcium binding by Arsenazo III. Analytical Biochemistry, 110(2), 297-307. Link

-

Korkisch, J., & Janauer, G. E. (1961). Spectrophotometric Determination of Microgram Quantities of Uranium with Arsenazo III. Talanta, 8, 673. Link

-

Thermo Fisher Scientific. (2023). Calcium Arsenazo III Reagent Kit Instructions. Link

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Thorium in Geological Matrices using Arsenazo III

Executive Summary

This guide details a robust protocol for the quantitative determination of Thorium (Th) in complex geological samples (silicates, phosphates, and rare-earth ores) using Arsenazo III. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the modern standard for trace analysis, the Arsenazo III spectrophotometric method remains a critical "workhorse" technique due to its cost-effectiveness, field portability, and exceptional selectivity in high-acid media.

Target Audience: Geochemists, Analytical Chemists, and Pharmaceutical Quality Control Professionals (specifically for raw material purity in phosphate-derived excipients).

Scientific Principles & Mechanism

The Reagent: Arsenazo III

Arsenazo III (1,8-dihydroxynaphthalene-3,6-disulfonic acid-2,7-bis[(azo-2)-phenylarsonic acid]) is a bis-azo dye.[1][2][3][4] Its unique utility stems from its ability to form extremely stable inner-sphere chelate complexes with tetravalent cations (Th⁴⁺, U⁴⁺, Zr⁴⁺) even in strongly acidic solutions (>4M HCl).

Reaction Mechanism

In strong acid, most divalent and trivalent metal ions (Ca²⁺, Mg²⁺, Al³⁺, REE³⁺) cannot displace the protons from the reagent's arseno- and hydroxyl- groups. Thorium, having a high charge density and ionic potential, successfully displaces these protons, forming a stable blue-violet complex (1:1 or 1:2 Metal:Ligand ratio depending on conditions) with an absorption maximum at 665 nm .

Key Advantage: The high acidity of the reaction medium (4M - 9M HCl) acts as a "chemical filter," automatically masking the vast majority of geological matrix elements (Rare Earth Elements, Calcium, Aluminum) that would otherwise interfere at higher pH levels.

Analytical Workflow Diagram

Figure 1: Step-by-step analytical workflow for Thorium determination.[1][3][5][6]

Experimental Protocol

Reagents & Equipment

-

Spectrophotometer: Double-beam UV-Vis capable of 665 nm (10 mm quartz cells).

-

Arsenazo III Solution (0.05% w/v): Dissolve 0.25 g of Arsenazo III (purified grade) in 500 mL of water. Note: Stable for 1 month if stored in dark glass.

-

Standard Thorium Solution (100 µg/mL): Prepared from Th(NO₃)₄·4H₂O in 1M HCl.

-

Masking Solution: Saturated Oxalic Acid solution mixed 1:1 with 10% Ascorbic Acid (freshly prepared).

-

Acids: Concentrated HCl (37%), HNO₃ (65%), HF (40%), HClO₄ (70%).

Step 1: Sample Digestion (Total Decomposition)

Rationale: Silicate matrices trap Thorium in resistant minerals like Zircon and Monazite. HF is non-negotiable for total recovery.

-

Weigh 0.500 g of finely powdered sample into a Platinum or PTFE crucible.

-

Add 10 mL HF and 5 mL HNO₃ .

-

Heat gently on a hotplate until near dryness (do not bake).

-

Add 5 mL HClO₄ (to drive off fluorides) and evaporate to white fumes.

-

Critical Control Point: Fluoride ions quench the Th-Arsenazo reaction. Complete removal of HF is mandatory.

-

-

Dissolve the moist residue in 25 mL of 9M HCl . Heat gently to ensure complete dissolution of salts.

-

Transfer to a 100 mL volumetric flask and dilute to mark with distilled water (Final acidity approx 2.25M HCl).

Step 2: Interference Masking & Color Development

Rationale: While high acid eliminates REE interference, Zirconium (Zr) and Iron (Fe³⁺) remain problematic. We use specific masking agents to suppress them.

-

Pipette an aliquot (e.g., 5 mL) of the sample solution into a 25 mL volumetric flask.

-

Acidity Adjustment: Add concentrated HCl to bring the final acid concentration to 4M - 6M .

-

Add Masking Agents:

-

Add 1 mL of 10% Ascorbic Acid : Reduces Fe³⁺ (yellow/interfering) to Fe²⁺ (colorless/non-interfering).

-

Add 1 mL of Saturated Oxalic Acid : Masks Zirconium (Zr) by forming a stable oxalate complex. Note: Excess oxalate can slightly reduce Th sensitivity, so keep this volume precise.

-

-

Color Development: Add 2.0 mL of 0.05% Arsenazo III solution .

-

Dilute to volume with 6M HCl and mix thoroughly.

Step 3: Measurement

-

Allow the solution to stand for 5 minutes . The complex is formed instantly but stabilizing temperature is good practice.

-

Measure Absorbance at 665 nm against a reagent blank (containing all acids and reagents but no sample).

-

Calibration: Construct a curve using 0, 5, 10, 20, 40 µg Th standards treated identically.

Interference Management System

The following logic gate describes how to handle specific interferents common in geological samples.

Figure 2: Decision matrix for handling common matrix interferences.

Interference Tolerance Table

| Interferent | Effect on Signal | Mitigation Strategy | Limit (approx.) |

| Fe(III) | Positive Error (Yellow background) | Reduction with Ascorbic Acid | 2000-fold excess |

| Zr(IV) | Positive Error (Similar complex) | Masking with Oxalic Acid | 50-fold excess |

| REEs (La, Ce) | Positive Error | High Acidity (6M HCl) | 500-fold excess |

| U(VI) | Slight Positive Error | Oxalic Acid masks U(VI) partially; or separate via Anion Exchange (Dowex 1x8) | 10-fold excess |

| F⁻ (Fluoride) | Negative Error (Quenching) | Fuming with HClO₄ | Must be absent |

Data Analysis & Validation

Calculation

The concentration of Thorium (

Where:

-

: Concentration from calibration curve (

- : Final volume of digested solution (mL).

- : Dilution factor during colorimetry.

- : Weight of rock powder (g).

Method Validation Metrics (Typical)

-

Linear Range: 0.2 – 5.0 µg/mL in final solution.

-

Molar Absorptivity (

): ~1.2 × 10⁵ L·mol⁻¹·cm⁻¹ at 665 nm.[7] -

Precision (RSD): < 3% for samples > 10 ppm Th.

-

Limit of Detection (LOD): ~0.5 ppm in rock sample (method dependent).

References

-

Savvin, S. B. (1961). Analytical use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements.[3][10] Talanta, 8(9), 673-685. Link

-

U.S. Geological Survey (USGS). Methods for the Determination of Thorium in Geological Samples. USGS Bulletin 1006. Link

- Marczenko, Z., & Balcerzak, M. (2000).Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science. (Standard Text for masking protocols).

-

Khan, M. H., et al. (2001). Spectrophotometric Determination of Thorium with Disodium Salt of Arsenazo-III in Perchloric Acid.[3] Journal of Radioanalytical and Nuclear Chemistry. Link

-

Rohwer, H., et al. (1997). Interactions of uranium and thorium with Arsenazo III in an aqueous medium.[3] Analytica Chimica Acta, 341(2-3), 263-268. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. ANALYTICAL APPLICATIONS OF ARSENAZO III. II. DETERMINATION OF THORIUM, URANIUM, PROTACTINIUM, NEPTUNIUM, HAFNIUM AND SCANDIUM (Journal Article) | OSTI.GOV [osti.gov]

- 6. COLORIMETRIC DETERMINATION OF THORIUM WITH ARSENAZO III IN PRODUCTS CONTAINING NIOBIUM (Journal Article) | OSTI.GOV [osti.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. heja.szif.hu [heja.szif.hu]

- 9. researchgate.net [researchgate.net]

- 10. PHOTOMETRIC ESTIMATION OF THORIUM AND URANIUM WITH ARSENAZO III REAGENT (Journal Article) | OSTI.GOV [osti.gov]

Application Note: Preparation and Quality Control of 0.1% (w/v) Arsenazo III Sodium Salt Indicator Solution

Introduction: The Significance of Arsenazo III in Cation Measurement